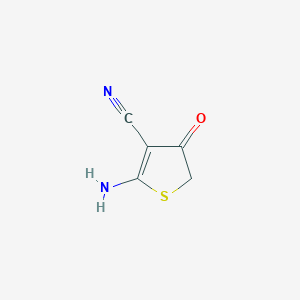

2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile

Description

Properties

IUPAC Name |

2-amino-4-oxothiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2OS/c6-1-3-4(8)2-9-5(3)7/h2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQMKCUPJOUMBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C(=C(S1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543496 | |

| Record name | 2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100557-26-4 | |

| Record name | 2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Cyclocondensation of Cyanothioacetamide and α-Thiocyanato Ketones

The most widely adopted method involves a one-pot, three-component reaction between cyanothioacetamide (8 ), aromatic aldehydes, and α-thiocyanatoacetophenone (7 ) under alkaline conditions. In a representative procedure, equimolar amounts of aldehyde and cyanothioacetamide are stirred in ethanol with catalytic KOH (10% aqueous) for 30 minutes, followed by addition of α-thiocyanatoacetophenone and excess base. The reaction proceeds via Michael adduct formation and subsequent intramolecular cyclization, yielding trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles (6 ) in 38–75% yield after recrystallization from ethanol-acetone.

Mechanistic Insights : Density functional theory (DFT) calculations at the r²SCAN-3c level reveal two competing pathways:

Michael Addition-Intramolecular Cyclization Using α-Bromochalcones

An alternative route employs α-bromochalcones (9 ) as electrophilic partners. Cyanothioacetamide (8 ) undergoes Michael addition to α-bromochalcones in ethanol at ambient temperature, followed by base-mediated cyclization. This method avoids foul-smelling byproducts (e.g., dimethyl sulfide) associated with ylide-based approaches and provides 4,5-dihydrothiophenes (6 ) in 40–68% yield.

Optimization Data :

| Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | KOH (10%) | 0.5 | 65 |

| DMF-EtOH | Et₃N | 2 | 58 |

| THF | NaOH (5%) | 1 | 42 |

Table 1. Solvent and base effects on cyclization efficiency.

Reductive Cyclization of Thiazolidinone Precursors

A distinct approach detailed by the Royal Society of Chemistry involves tert-butyl cyanoacetate derivatives. Reaction of tert-butyl cyanoacetate with aryl isothiocyanates (5 ) in DMF containing powdered KOH generates thiazolidinone intermediates (8 ), which undergo acid hydrolysis to carboxylic acids (9 ). Subsequent reduction with NaBH₄ or KBH₄ in aqueous medium affords 2-amino-4-oxo-4,5-dihydrothiophene-3-carbonitriles (11 ) in 68–91% yield.

Critical Steps :

- Thiazolidinone Formation : Requires strict anhydrous conditions and low temperatures (0–5°C) to prevent dimerization.

- Reduction Protocol : KBH₄ in water at 60°C proves superior to NaBH₄, achieving complete conversion within 30 minutes.

Advanced Functionalization via Mannich-Type Reactions

The dihydrothiophene core serves as a precursor for thieno[2,3-d]pyrimidines (11 ), a pharmacologically important scaffold. Treatment of 6 with aqueous formaldehyde (HCHO) and primary amines (RNH₂) under non-catalytic Mannich conditions induces double aminomethylation. The reaction proceeds efficiently in ethanol or DMF-ethanol mixtures at reflux, yielding hexahydrothieno[2,3-d]pyrimidine-4a-carbonitriles (11 ) in 70–85% yield after recrystallization.

Structural Characterization :

- ¹H NMR (DMSO-d₆) : δ 4.01 (s, 2H, SCH₂), 6.85–7.40 (m, Ar-H), 9.53 (s, NH).

- ¹³C NMR : δ 50.8 (C-4), 56.0 (C-5), 118.2 (C≡N), 193.0 (C=O).

Comparative Analysis of Synthetic Methodologies

Advantages of Base-Catalyzed Routes :

- Atom Economy : All components integrate into the final product without volatile byproducts.

- Broad Substrate Scope : Tolerates electron-deficient and electron-rich aryl aldehydes.

Limitations of Reductive Methods :

- Multi-Step Synthesis : Requires isolation of thiazolidinone intermediates.

- Sensitivity to Moisture : Anhydrous conditions critical for high yields.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile serves as a crucial intermediate for constructing various heterocyclic compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it suitable for generating a wide array of derivatives used in further applications.

Biology

The compound has shown promise in biological applications:

- Antimicrobial Activity : Research indicates that derivatives of this compound can inhibit microbial growth by targeting essential enzymes in metabolic pathways .

- Antiviral Properties : Certain derivatives have been identified as effective against viruses such as dengue and influenza .

Medicine

In medicinal chemistry, 2-amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile is being explored for its potential therapeutic effects:

- Anti-inflammatory Agents : Studies suggest that it may modulate inflammatory processes by acting as an enzyme inhibitor.

- Anticancer Properties : Some derivatives exhibit significant cytotoxic effects against cancer cell lines, making them candidates for drug development .

Comparative Analysis of Related Compounds

The following table summarizes the unique properties and applications of 2-amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile compared to similar compounds:

| Compound Name | Key Features | Applications |

|---|---|---|

| 2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile | Contains both amino and nitrile groups | Antimicrobial, antiviral, anticancer |

| 2-Aminothiophene | Lacks the oxo group; simpler structure | Limited biological activity |

| Thienopyrimidines | Incorporates pyrimidine; varied biological effects | Antiviral, anticancer |

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of 2-amino-4-oxo-4,5-dihydrothiophene exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis through enzyme inhibition .

- Anticancer Research : A derivative was tested against colon carcinoma cell lines (HCT116) and showed a dose-dependent reduction in cell viability. The compound's mechanism was attributed to apoptosis induction through caspase activation pathways .

Mechanism of Action

The mechanism of action of 2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in microbial metabolic pathways. In medicinal applications, the compound may act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes such as inflammation or cell proliferation .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogues

Key Observations :

- Core Heterocycle Diversity: The dihydrothiophene core distinguishes the target compound from pyrano-chromene (e.g., ) or pyrrolo-pyrimidine (e.g., ) systems. These structural differences influence electronic delocalization and steric accessibility.

Key Observations :

- Acid-catalyzed hydrolysis is a common strategy for synthesizing dihydrothiophene derivatives (e.g., ).

- Purity assessment via HPLC/UHPLC with diode-array detection (DAD) is standardized across analogues, ensuring >95% purity for most compounds .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations :

- The morpholino-substituted derivative exhibits enhanced solubility in polar solvents compared to the parent compound, likely due to the morpholine group’s hydrophilic nature.

- Pyrrolo-pyrimidine derivatives (e.g., ) show higher thermal stability (melting point >250°C), attributed to their fused aromatic systems.

Biological Activity

2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a thiophene ring and possesses both amino and nitrile functional groups, making it a versatile building block in medicinal chemistry. The following sections outline its biological activities, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that 2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile exhibits significant antimicrobial activity. It has been shown to inhibit key enzymes in microbial metabolic pathways, which is critical for its effectiveness against various pathogens. Studies suggest that the compound can serve as a potential candidate for developing new antimicrobial agents due to its structural properties and reactivity .

Anticancer Activity

The compound has also been explored for its anticancer properties. A notable study demonstrated that derivatives of 2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile exhibit antiproliferative effects against several human tumor cell lines. For instance, certain derivatives showed IC50 values in the low micromolar range, indicating potent anticancer activity . The mechanisms involved include disruption of microtubule formation and induction of G2/M cell cycle arrest, which are critical processes in cancer cell proliferation .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, there is evidence suggesting that this compound may possess anti-inflammatory properties. It potentially acts by inhibiting specific enzymes or receptors involved in inflammatory pathways, although detailed studies are still required to clarify these mechanisms .

The biological activity of 2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes necessary for microbial survival and cancer cell proliferation.

- Cell Cycle Modulation : It can induce cell cycle arrest in cancer cells, leading to reduced cell division and growth.

- Microtubule Disruption : Some derivatives disrupt microtubule formation, which is essential for mitosis in cancer cells .

Case Studies

Several studies have documented the synthesis and biological evaluation of derivatives of 2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile:

- Synthesis and Anticancer Evaluation : A study synthesized a series of derivatives and evaluated their anticancer activity against a panel of eight human tumor cell lines. The results indicated that some compounds exhibited high specificity and potency against certain cancer types .

- Antimicrobial Testing : Another study focused on testing the antimicrobial efficacy of the compound against various bacterial strains. The findings supported its potential use as an antimicrobial agent due to significant inhibition zones observed in agar diffusion tests .

Data Table

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 2-amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile?

Answer:

The compound is typically synthesized via cyclization reactions involving α,β-unsaturated nitriles or thioamide precursors. A representative method involves the Michael addition of cyanothioacetamide to α-bromochalcones, followed by intramolecular cyclization under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol) . For instance, Zhu et al. demonstrated the synthesis of a related morpholino-substituted derivative by treating ethyl 4-cyano-3-hydroxy-5-morpholinothiophene-2-carboxylate with concentrated HCl in methanol at 60°C for 48 hours, achieving a 58% yield after recrystallization . Key parameters include temperature control (60–80°C), solvent selection (methanol/water mixtures), and acid catalysis (HCl).

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the thiophene ring substitution pattern and nitrile/amino group presence. For example, ¹H NMR of a derivative showed resonances at δ 3.68–3.87 ppm for morpholine protons and a singlet for the nitrile group .

- Mass Spectrometry (MS): LC-MS (APCI) confirms molecular weight (e.g., M+1 = 211.2 for a morpholino analog) .

- X-ray Diffraction (XRD): Single-crystal XRD resolves bond lengths, angles, and dihedral angles. The title compound crystallizes in a monoclinic P21/c space group with lattice parameters a = 7.1931 Å, b = 17.3275 Å, and β = 94.506° .

Advanced: How can researchers resolve contradictions in spectroscopic data during structure elucidation?

Answer:

Contradictions between NMR, MS, and computational predictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Cross-validation strategies include:

- XRD Refinement: Use SHELXL97 for full-matrix least-squares refinement against F² data. For example, refinement of the title compound achieved R = 0.026 and wR = 0.068, resolving hydrogen bonding networks and confirming planarity of the dihydrothiophene ring .

- Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-calculated values.

- Variable-Temperature NMR: Identify tautomeric equilibria by monitoring chemical shift changes with temperature .

Advanced: What strategies optimize reaction yields in the synthesis of derivatives for biological screening?

Answer:

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency, while methanol/water mixtures improve recrystallization purity .

- Catalyst Screening: Acid catalysts (HCl, H₂SO₄) or base catalysts (K₂CO₃) can accelerate cyclization. For example, HCl in methanol increased reaction rates by protonating intermediates .

- Microwave-Assisted Synthesis: Reduces reaction time from 48 hours to <6 hours in analogous thiophene syntheses .

Basic: What are the common chemical reactions involving 2-amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile?

Answer:

- Nucleophilic Substitution: The amino group undergoes acylation or alkylation. For example, reaction with acetic anhydride forms acetamide derivatives .

- Oxidation/Reduction: The oxo group can be reduced to a hydroxyl group using NaBH₄, while the nitrile may be hydrolyzed to a carboxylic acid under acidic conditions .

- Heterocyclic Functionalization: Reacts with aldehydes to form Schiff bases, as seen in analogs like 2-[(4-chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile .

Advanced: How to design derivatives with enhanced bioactivity using structure-activity relationship (SAR) studies?

Answer:

- Substitution at Position 4: Introducing electron-withdrawing groups (e.g., nitro, chloro) enhances antimicrobial activity. For example, 4-(2,6-dichlorophenyl) analogs showed improved inhibition against E. coli .

- Ring Expansion: Incorporating fused pyrimidine or pyrrolo[2,3-d]pyrimidine rings (e.g., 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile) increases DNA-binding affinity .

- Morpholine Substituents: Derivatives with morpholine at position 5 exhibit planar dihydrothiophene rings orthogonal to the morpholine plane, optimizing steric interactions with enzyme active sites .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Answer:

- Disorder in Flexible Groups: Morpholine rings often exhibit rotational disorder. Use PART instructions in SHELXL to model partial occupancy .

- Hydrogen Bonding Networks: Weak C–H···O/N interactions require high-resolution data (θ > 25°) and isotropic displacement parameter (Uiso) constraints for H atoms .

- Twinned Crystals: For monoclinic systems, check for pseudo-merohedral twinning using Rint values (<0.05 acceptable) and refine with TWIN/BASF commands in SHELXL .

Basic: How is computational chemistry applied to predict the reactivity of this compound?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. The nitrile group (Mulliken charge = −0.32) is highly reactive toward nucleophiles .

- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO mixtures to predict solubility trends .

Advanced: How to analyze conflicting data between theoretical and experimental bond lengths in XRD studies?

Answer:

Discrepancies >0.02 Å between DFT-calculated and XRD-measured bond lengths may arise from crystal packing forces. Mitigation strategies include:

- Hirshfeld Surface Analysis: Visualize intermolecular interactions (e.g., π-stacking) distorting bond lengths .

- Thermal Ellipsoid Examination: Anisotropic displacement parameters (ADPs) >0.05 Ų indicate dynamic disorder, requiring TLS refinement in SHELXL .

Basic: What are the key safety and handling protocols for this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.